molecular formula C16H19NO3S2 B300064 N-(4-methoxy-3,5-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide

N-(4-methoxy-3,5-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide

Cat. No. B300064
M. Wt: 337.5 g/mol
InChI Key: UXVLYSNMGBFCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-3,5-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained popularity among recreational drug users. However, it has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(4-methoxy-3,5-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide-2201 acts on the endocannabinoid system, which plays a key role in regulating pain, inflammation, and other physiological processes. Specifically, it binds to cannabinoid receptors in the brain and body, which leads to the activation of downstream signaling pathways. This ultimately results in the analgesic and anti-inflammatory effects observed in animal studies.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, N-(4-methoxy-3,5-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide-2201 has been shown to have other biochemical and physiological effects. It has been reported to have anxiolytic properties, meaning it may help to reduce anxiety and promote relaxation. It has also been shown to have antipsychotic effects in animal models, suggesting it may be a potential treatment for certain psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxy-3,5-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide-2201 in lab experiments is its potency. It has been shown to be highly effective in animal models at relatively low doses, which may make it a more cost-effective option for researchers. However, one limitation is its potential for abuse. N-(4-methoxy-3,5-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide-2201 is a synthetic cannabinoid that is often used recreationally, and its abuse potential may make it more difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on N-(4-methoxy-3,5-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide-2201. One area of interest is its potential as a treatment for chronic pain. Chronic pain is a significant public health issue, and there is a need for new, effective treatments. N-(4-methoxy-3,5-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide-2201 has shown promise in animal models, and further research may help to determine its potential as a therapeutic option for chronic pain. Another potential area of research is its effects on the immune system. N-(4-methoxy-3,5-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide-2201 has been shown to have anti-inflammatory effects, and further research may help to elucidate its mechanisms of action and potential applications in treating inflammatory diseases. Additionally, more research is needed to fully understand the potential risks and benefits of N-(4-methoxy-3,5-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide-2201, particularly in terms of its abuse potential and long-term effects on the body.

Synthesis Methods

N-(4-methoxy-3,5-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide-2201 is synthesized by reacting 4-methoxy-3,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(methylthio)benzenesulfonamide to produce N-(4-methoxy-3,5-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide-2201.

Scientific Research Applications

N-(4-methoxy-3,5-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide-2201 has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and may be a promising alternative to traditional painkillers.

properties

Product Name

N-(4-methoxy-3,5-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide

Molecular Formula

C16H19NO3S2

Molecular Weight

337.5 g/mol

IUPAC Name

N-(4-methoxy-3,5-dimethylphenyl)-4-methylsulfanylbenzenesulfonamide

InChI

InChI=1S/C16H19NO3S2/c1-11-9-13(10-12(2)16(11)20-3)17-22(18,19)15-7-5-14(21-4)6-8-15/h5-10,17H,1-4H3

InChI Key

UXVLYSNMGBFCEV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC)C)NS(=O)(=O)C2=CC=C(C=C2)SC

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NS(=O)(=O)C2=CC=C(C=C2)SC

Origin of Product

United States

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